

An In-depth Technical Guide to meso-Tetra(4-tert-butylphenyl) Porphine

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Compound of Interest

Compound Name: *meso-Tetra(4-tert-butylphenyl)*

Porphine

Cat. No.: *B1436515*

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CAS Number: 110452-48-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **meso-Tetra(4-tert-butylphenyl) Porphine**, a synthetic porphyrin. It includes key physicochemical and spectral data, detailed experimental protocols for its synthesis and purification, and a discussion of its primary mechanism of action in therapeutic applications.

Core Physicochemical and Spectral Data

The properties of **meso-Tetra(4-tert-butylphenyl) Porphine** are summarized below. This molecule is a purple solid, stable at room temperature, and is generally classified as organo-soluble, with poor solubility in water.^{[1][2]}

Physicochemical Properties

The following table outlines the key physicochemical properties. While an experimental melting point is not readily available in the literature, computed values for density and other descriptors are provided for reference.

Property	Value	Source
Molecular Formula	C ₆₀ H ₆₂ N ₄	[3]
Molecular Weight	839.16 g/mol	[3]
Exact Mass	838.49744799 Da	[4]
Appearance	Purple solid	[2]
Density (Computed)	1.108 g/cm ³	[5]
Storage	Store at room temperature, protect from light	[3]

Spectral Properties

The spectral data are characteristic of meso-tetra-aryl porphyrins, dominated by a highly conjugated aromatic system. The UV-Vis spectrum features an intense Soret band and four weaker Q-bands.[6] NMR data is inferred from closely related structures like meso-tetraphenylporphyrin (TPP), as specific high-resolution spectra for the title compound are not widely published.[7][8]

Parameter	Description	Expected Value
UV-Vis	Soret Band (B-band) in CH ₂ Cl ₂	~418 nm
Q-bands in CH ₂ Cl ₂	~515, 550, 592, 648 nm	
¹ H NMR	β-Pyrrolic Protons (s, 8H) in CDCl ₃	δ 8.8 - 9.0 ppm
Aryl Protons (m, 16H) in CDCl ₃	δ 7.7 - 8.2 ppm	
tert-Butyl Protons (s, 36H) in CDCl ₃	δ 1.4 - 1.6 ppm	
Inner N-H Protons (s, 2H) in CDCl ₃	δ -2.7 to -3.0 ppm	
Fluorescence	Emission Maxima in Toluene	~650 nm and ~715 nm
Quantum Yield (Φ _f)	~0.11 (by analogy to TPP)[9]	

Solubility

The compound is described as "organo-soluble".[2] While quantitative data is scarce, porphyrins of this class typically exhibit good solubility in chlorinated solvents, aromatic hydrocarbons, and ethers.

Solvent	Solubility
Water	Insoluble[1]
Dichloromethane	Soluble
Chloroform	Soluble
Toluene	Soluble
Tetrahydrofuran (THF)	Soluble

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of **meso-Tetra(4-tert-butylphenyl) Porphine**. The Lindsey synthesis is presented here as it often provides higher yields and purity compared to older one-pot methods.^{[10][11]}

Synthesis via Lindsey Condensation

This two-step, one-flask procedure involves the acid-catalyzed condensation of the aldehyde and pyrrole at room temperature, followed by in-situ oxidation to the porphyrin.

Materials:

- 4-tert-butylbenzaldehyde
- Pyrrole (freshly distilled)
- Dichloromethane (CH₂Cl₂, reagent grade)
- Trifluoroacetic acid (TFA)
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
- Triethylamine (TEA)
- Silica Gel (for chromatography)
- Hexane, Chloroform (for chromatography)

Procedure:

- **Condensation:** To a 2 L round-bottom flask, add 1 L of reagent-grade dichloromethane. Add 4-tert-butylbenzaldehyde (10 mmol) and freshly distilled pyrrole (10 mmol). Stir the solution under a nitrogen atmosphere.
- **Catalysis:** Add trifluoroacetic acid (TFA) (e.g., 0.1 mmol) to catalyze the condensation. The solution will darken significantly. Stir the reaction at room temperature for 2-3 hours, monitoring the consumption of reactants via TLC.

- **Oxidation:** Once the condensation is complete, add a solution of DDQ (7.5 mmol) in dichloromethane. Stir the mixture at room temperature for an additional 1-2 hours. The color should change to a deep purple, characteristic of the porphyrin macrocycle.
- **Quenching:** Quench the reaction by adding a few drops of triethylamine (TEA) to neutralize the acid catalyst.
- **Workup:** Concentrate the reaction mixture using a rotary evaporator. The crude product will be a dark purple solid.

Purification Protocol

Purification is typically achieved via column chromatography followed by recrystallization.

Procedure:

- **Column Preparation:** Prepare a silica gel column using a slurry of silica in hexane. The column size should be appropriate for the scale of the reaction (e.g., a 5 cm diameter column for a 1-2 g crude product).
- **Loading:** Dissolve the crude porphyrin solid in a minimal amount of chloroform or dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and carefully load the dry powder onto the top of the prepared column.
- **Elution:** Elute the column with a solvent system of increasing polarity. Start with pure hexane and gradually increase the proportion of chloroform (e.g., 100% Hexane -> 9:1 Hexane:CHCl₃ -> 4:1 -> 1:1).
- **Fraction Collection:** The first major colored band to elute will be the desired purple porphyrin. Collect this fraction and monitor its purity by TLC.
- **Recrystallization:** Combine the pure fractions and remove the solvent under reduced pressure. Dissolve the resulting solid in a minimal amount of hot chloroform or toluene and add methanol or hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation.

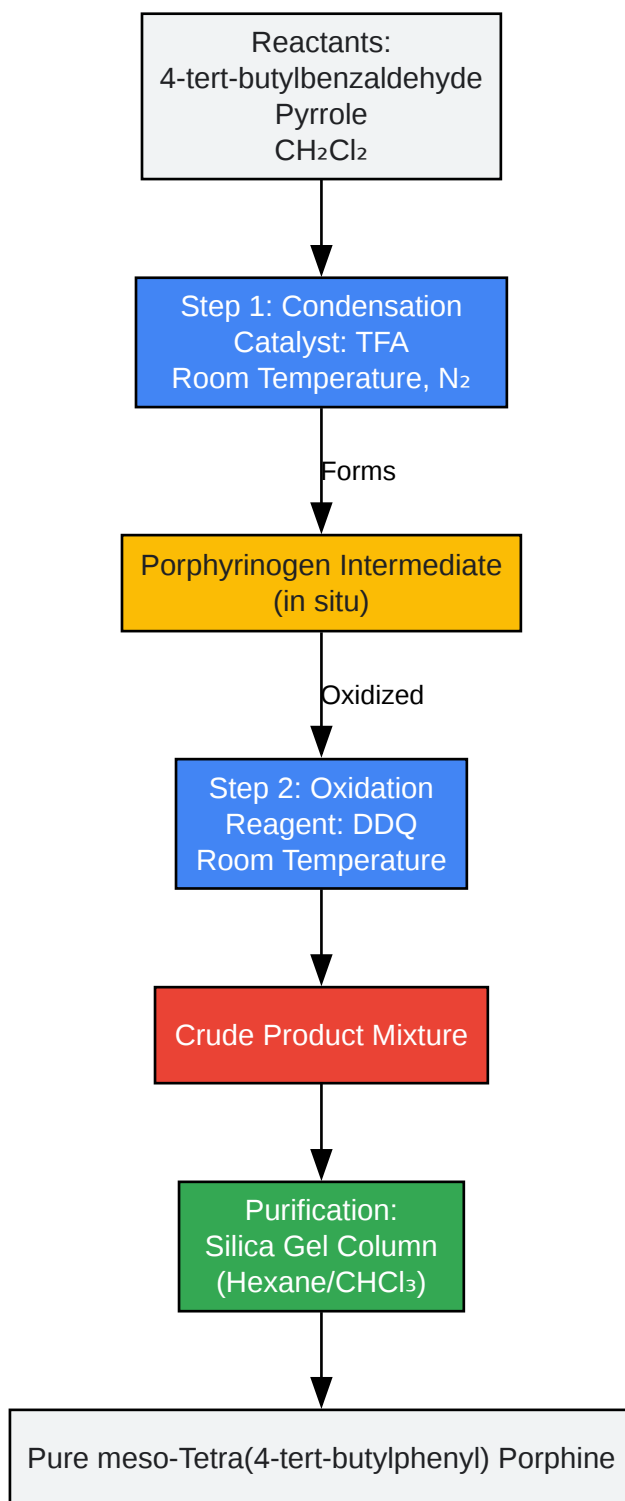
- Isolation: Collect the purple crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

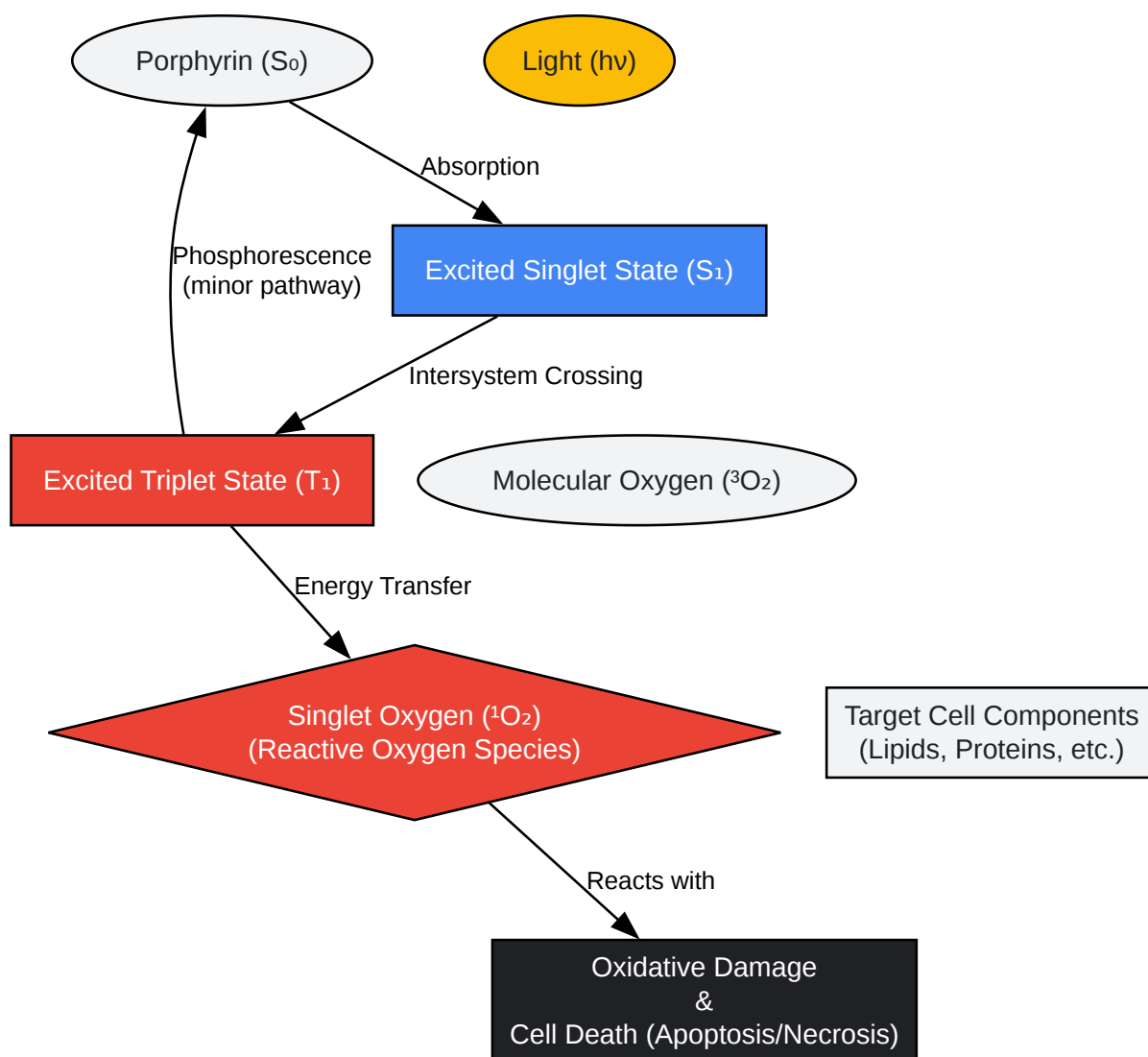
Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the experimental and mechanistic pathways.

Synthesis and Purification Workflow

This diagram illustrates the logical flow from starting materials to the final, purified product.





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